1-Ethylpyrrolidin-3-one
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Overview
Description
1-Ethylpyrrolidin-3-one is a five-membered nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, where an ethyl group is attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
1-Ethylpyrrolidin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-pyrrolidinone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial production methods often involve the catalytic hydrogenation of 1-ethyl-2-pyrrolidinone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product.
Chemical Reactions Analysis
1-Ethylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a solvent in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethylpyrrolidin-3-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity, thereby preventing the progression of certain diseases.
Comparison with Similar Compounds
1-Ethylpyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the ethyl group, leading to different chemical and biological properties.
1-Methylpyrrolidin-3-one: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Pyrrolidine: The parent compound without the carbonyl group, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-ethylpyrrolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQFHALDVELNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317582 |
Source
|
Record name | 1-ethylpyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-86-6 |
Source
|
Record name | 1-ethylpyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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